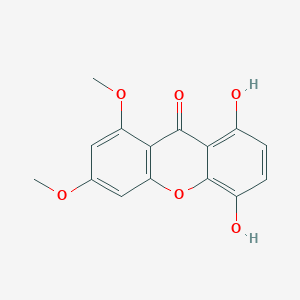

1,3-Dimethoxy-5,8-dihydroxyxanthone

Description

Overview of Xanthone (B1684191) Derivatives in Contemporary Phytochemical Research

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. mdpi.com These naturally occurring substances are found in a variety of plant species, as well as in fungi and lichens. benthamdirect.comnih.gov In recent years, xanthone derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. researchgate.netmdpi.com Researchers have been actively isolating, identifying, and synthesizing these compounds to explore their therapeutic potential. mdpi.commdpi.com The broad spectrum of biological effects exhibited by xanthones, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, makes them a focal point of phytochemical research. benthamdirect.comresearchgate.netmdpi.com

Historical Perspective and Evolving Research Focus on Xanthones

The history of xanthone research dates back to 1821 with the isolation of gentisin (B1671442) from the roots of Gentiana lutea. mdpi.comsemanticscholar.org Initially, research was primarily focused on the isolation and structural elucidation of these compounds from various natural sources. mdpi.com The term "xanthone" itself, derived from the Greek word "xanthos" for yellow, was coined in 1961 by J.C. Roberts, reflecting the common coloration of these compounds. mdpi.comsemanticscholar.org Over the past few decades, the research focus has shifted from simple isolation to understanding the structure-activity relationships and mechanisms of action underlying their biological effects. mdpi.comsemanticscholar.org This evolution has been driven by advancements in analytical techniques and a growing interest in natural products as sources for new drug leads. mdpi.com

Positioning of 1,3-Dimethoxy-5,8-dihydroxyxanthone within Natural Product Chemistry

This compound belongs to the family of simple oxygenated xanthones. researchgate.net Within the vast landscape of natural product chemistry, it is recognized as a bioactive compound with potential therapeutic applications. biosynth.com Its specific substitution pattern of methoxy (B1213986) and hydroxy groups on the xanthone core is a key determinant of its chemical reactivity and biological activity. Natural product chemists are interested in such compounds not only for their potential pharmacological uses but also as templates for the synthesis of novel derivatives with enhanced or more specific activities. core.ac.uk

Rationale for In-depth Academic Inquiry into this compound

The unique structural features of this compound and its preliminary reported biological activities provide a strong rationale for a more in-depth investigation. Understanding the precise mechanisms through which this compound exerts its effects could pave the way for the development of new therapeutic agents. A comprehensive review of the existing literature is crucial to consolidate the current knowledge, identify research gaps, and guide future studies on its synthesis, biological evaluation, and potential applications.

Scope and Objectives of the Comprehensive Research Review on this compound

This review aims to provide a thorough and scientifically accurate overview of this compound. The primary objectives are to:

Detail its chemical profile, including its structure and physicochemical properties.

Summarize its known natural sources and biosynthetic pathways.

Review established methods for its chemical synthesis and the preparation of its derivatives.

Compile and analyze the findings from pharmacological and biological studies.

Elucidate its potential mechanisms of action at the molecular level.

Describe the analytical methodologies used for its extraction, isolation, and quantification.

This comprehensive analysis will serve as a valuable resource for researchers in the fields of phytochemistry, medicinal chemistry, and pharmacology.

Structure

3D Structure

Properties

CAS No. |

103726-10-9 |

|---|---|

Molecular Formula |

C15H12O6 |

Molecular Weight |

288.25 |

IUPAC Name |

5,8-dihydroxy-1,3-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3 |

SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O |

Synonyms |

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of 1,3 Dimethoxy 5,8 Dihydroxyxanthone

Total Synthesis Approaches to the Xanthone (B1684191) Core and 1,3-Dimethoxy-5,8-dihydroxyxanthone Analogues

The construction of the xanthone scaffold can be achieved through several strategies, with the most common being one-step condensations or multi-step routes involving benzophenone (B1666685) or diaryl ether intermediates. up.ptresearchgate.netnih.govmdpi.com

Condensation Reactions Utilizing Salicylic (B10762653) Acid and Phloroglucinol (B13840) Derivatives

A prevalent and direct method for synthesizing the xanthone nucleus is the condensation reaction between a salicylic acid derivative and a phenol (B47542), such as phloroglucinol. nih.govtubitak.gov.trjst.go.jp This approach, often referred to as the Grover, Shah, and Shah (GSS) reaction, typically requires acidic conditions to facilitate the acylation and subsequent cyclization. up.ptjapsonline.com

Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), has emerged as a superior catalyst for the condensation of salicylic acids and phenols to form xanthones. nih.govtubitak.gov.trjapsonline.com It is particularly effective for reactions involving electron-rich phenols like phloroglucinol and its derivatives. nih.govtubitak.gov.tr The reagent acts as a strong Lewis acid, promoting the formation of a highly reactive acylium ion from the salicylic acid derivative. nih.govresearchgate.net This electrophile then attacks the electron-rich phenol in a Friedel-Crafts acylation reaction. The subsequent intramolecular cyclization of the benzophenone intermediate, which is often not isolated, yields the final xanthone product. nih.govresearchgate.net The use of Eaton's reagent often provides higher yields compared to traditional catalysts like zinc chloride/phosphoryl chloride. wits.ac.zaup.pt

Table 1: Comparison of Catalysts in Xanthone Synthesis

| Catalyst | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Eaton's Reagent | Salicylic acid, Phloroglucinol | 80°C, 1.5 h | 67% | nih.gov |

| Eaton's Reagent | Salicylic acid, 1,3,5-Trimethoxybenzene | 80°C, 1.5 h | 91% | nih.gov |

The electronic properties of both the salicylic acid and the phenol derivatives are critical factors influencing the regioselectivity and yield of the xanthone synthesis. nih.gov When using substituted salicylic acids and phenols, the regiochemistry of the initial acylation is a key determinant of the final product's substitution pattern.

For instance, the reaction of phloroglucinol with salicylic acid derivatives in Eaton's reagent demonstrates the influence of substituents on the salicylic acid ring. nih.gov Contrary to what might be expected, more electron-rich salicylic acids tend to give higher yields. nih.gov This is attributed to the formation of more stable acylium intermediates, which reduces the formation of side products. nih.gov Conversely, electron-poor salicylic acids generate highly reactive acylium ions that can lead to a multitude of side products and lower yields. nih.gov

The electron richness of the phenol component is also crucial. Highly electron-rich phenols like phloroglucinol and its ethers react efficiently. nih.govtubitak.gov.tr However, with less electron-rich phenols, the reaction may stop at the intermediate benzophenone stage, requiring a separate cyclization step. nih.gov

Recent biosynthetic studies have also shed light on the regioselective cleavage of anthraquinone (B42736) precursors, which can determine the final structure of naturally occurring xanthones. rsc.orgresearchgate.net This enzymatic approach offers a potential avenue for controlling regioselectivity in xanthone synthesis.

Table 2: Influence of Salicylic Acid Substituents on Xanthone Yield

| Salicylic Acid Derivative | Phenol Derivative | Product | Yield | Reference |

|---|---|---|---|---|

| Salicylic acid | Phloroglucinol | 1,3-Dihydroxyxanthone | 67% | nih.gov |

| 4-Hydroxysalicylic acid | Phloroglucinol | 1,3,6-Trihydroxyxanthone | 84% | nih.gov |

| 5-Nitrosalicylic acid | Phloroglucinol | 1,3-Dihydroxy-7-nitroxanthone | 32% | nih.gov |

Alternative Synthetic Routes to Polyoxygenated Xanthones

While the direct condensation method is widely used, several alternative routes exist for the synthesis of polyoxygenated xanthones. These methods often provide better control over the substitution pattern and can be advantageous when the direct condensation is not feasible.

One major alternative is the benzophenone route , which involves the initial synthesis of a 2,2'-dihydroxybenzophenone (B146640) intermediate followed by cyclodehydration to form the xanthone ring. up.ptnih.gov The benzophenone can be prepared via a Friedel-Crafts acylation of a phenol with a benzoyl chloride. up.pt

Another significant approach is the diaryl ether route , which involves the formation of a 2-aryloxybenzoic acid intermediate through an Ullmann condensation, followed by an intramolecular electrophilic cycloacylation to furnish the xanthone core. up.ptnih.gov

More recent developments include palladium-catalyzed annulation reactions, reactions involving aryne intermediates, and various domino reactions that offer novel pathways to the xanthone scaffold. researchgate.netresearchgate.netnih.gov For instance, polyoxygenated xanthones have been synthesized in a one-step reaction catalyzed by Lewis acids like AlCl₃, TiCl₄, or SnCl₂ under microwave heating. researchgate.net

Semi-Synthetic Modification and Derivatization of this compound

Semi-synthetic modifications of naturally occurring or synthetically prepared xanthones are crucial for generating diverse analogues for structure-activity relationship (SAR) studies. core.ac.uknih.gov The hydroxyl and methoxy (B1213986) groups on the this compound scaffold provide reactive sites for various chemical transformations.

Etherification and Esterification Strategies

The hydroxyl groups of this compound and its analogues can be readily modified through etherification and esterification reactions. These modifications can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity.

Etherification is commonly performed by reacting the hydroxyl group with an alkyl halide or sulfate (B86663) in the presence of a base. For example, the hydroxyl group at position 3 of 1,3-dihydroxyxanthone has been alkylated under alkaline conditions to produce various ether derivatives. nih.gov This strategy has been employed to introduce a range of substituents, including simple alkyl chains and more complex moieties. nih.gov

Esterification can be achieved by reacting the hydroxyl groups with acyl chlorides or anhydrides. This allows for the introduction of various ester functionalities, which can act as prodrugs or directly contribute to the molecule's biological profile.

These derivatization strategies are essential for exploring the chemical space around the this compound core and for optimizing its potential therapeutic applications.

Introduction of Prenyl and Alkyl Substituents

The introduction of prenyl and other alkyl groups onto the xanthone scaffold is a common strategy to create structural diversity. Prenylated xanthones, in particular, represent the largest group of naturally occurring xanthones. mdpi.com These modifications can be achieved through several synthetic routes.

A primary method for introducing these groups is through nucleophilic substitution, often reacting a dihydroxyxanthone building block with prenyl bromide in an alkaline medium. core.ac.ukresearchgate.net For instance, the C-prenylation of 1,3-dihydroxyxanthone can be accomplished by reacting it with prenyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH). unram.ac.id This reaction typically targets the more reactive C-2 or C-4 positions on the A-ring. unram.ac.id The substitution is proposed to proceed via the formation of a carbanion on the aromatic ring, which then attacks the prenyl bromide. unram.ac.id

Another approach for selective prenylation involves using 2-methylbut-3-en-2-ol with boron trifluoride as a catalyst, which has been successfully used to obtain 1,3-dihydroxy-4-prenylxanthone from the 1,3-dihydroxyxanthone precursor. mdpi.com Furthermore, O-alkylation can be achieved through reactions like the Williamson ether synthesis, where a hydroxyl group is converted to an alkoxide and then reacted with an alkyl halide. libretexts.org The synthesis of various O-prenylated xanthones has been accomplished using 1,3-dihydroxyxanthone derivatives as the starting material. mdpi.com

These alkylation and prenylation reactions can lead to a variety of products, including open-chain derivatives and cyclized structures. For example, prenylated precursors can undergo oxidative ring closure to form dihydropyranoxanthones. researchgate.net

Table 1: Examples of Prenylated and Alkylated Xanthone Derivatives

| Parent Compound | Reagents | Product | Reference |

|---|---|---|---|

| 1,3-dihydroxyxanthone | Prenyl bromide, KOH | 1,3-dihydroxy-2-prenylxanthone | unram.ac.id |

| 1,3-dihydroxyxanthone | Prenyl bromide, Alkaline medium | O-prenylated derivatives | researchgate.net |

| 1,3-dihydroxyxanthone | 2-methylbut-3-en-2-ol, Boron trifluoride | 1,3-dihydroxy-4-prenylxanthone | mdpi.com |

Mannich Reaction for Aminomethylation and Amine Derivatives

The Mannich reaction is a powerful one-pot, three-component reaction used to introduce aminomethyl groups onto active hydrogen-containing compounds. beilstein-journals.orgmdpi.com In the context of the this compound scaffold, this reaction is used to synthesize a variety of Mannich bases, which are known to possess diverse biological activities. nih.govnih.govresearchgate.net

The reaction typically involves the condensation of the xanthone substrate, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. mdpi.comnih.gov For 1,3-dihydroxyxanthone and its derivatives, the C-2 and C-4 positions are the active sites for this electrophilic substitution. nih.gov The synthesis involves reacting the parent xanthone with formaldehyde and various secondary amines, yielding the corresponding Mannich bases. nih.gov This aminoalkylation process has been successfully applied to synthesize a series of 1,3-dihydroxyxanthone derivatives with dialkylaminomethyl groups substituted at the C-2 position. nih.gov

The introduction of these amine-containing moieties can significantly alter the physicochemical properties of the parent xanthone. The nitrogen-containing groups can increase the molecule's affinity for water and provide additional sites for molecular interactions. nih.gov A variety of aminated xanthones have been synthesized from xanthone precursors via the Mannich reaction or through reductive amination of corresponding carbaldehydes. semanticscholar.org

Table 2: Mannich Base Derivatives of Xanthones

| Parent Compound | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,3-dihydroxyxanthone | Formaldehyde, Secondary amines | 2-(dialkylaminomethyl)-1,3-dihydroxyxanthone derivatives | nih.govnih.gov |

| 1-hydroxy-3-methoxyxanthone | Formaldehyde, Secondary amines | 2-(dialkylaminomethyl)-1-hydroxy-3-methoxyxanthone derivatives | nih.gov |

| 1-hydroxy-3-prenyloxyxanthone | Formaldehyde, Secondary amines | 2-(dialkylaminomethyl)-1-hydroxy-3-prenyloxyxanthone derivatives | nih.gov |

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The aromatic rings of the xanthone scaffold are susceptible to electrophilic substitution, allowing for the introduction of various functional groups, including halogens. utar.edu.my The regioselectivity of these reactions is heavily influenced by the existing substitution pattern on the xanthone nucleus. nsf.gov

For example, regioselective bromination is a key step in the synthesis of complex xanthones. The use of N-Bromosuccinimide (NBS) can achieve bromination, but the position of attack depends on the activating and directing effects of the substituents already present. nsf.gov In one synthetic route, a 2-hydroxyxanthone (B158754) derivative was successfully brominated at the C-1 and C-3 positions. nsf.gov However, attempts to brominate a '2,8-dihydroxyxanthone' derivative with NBS resulted in substitution at the C-5 and C-7 positions, highlighting the critical role of the substitution pattern in directing the reaction. nsf.gov

Besides halogenation, other substitution reactions are employed. Nucleophilic aromatic substitution (SNAr) can occur on xanthones bearing suitable leaving groups. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Stille cross-coupling, have proven to be powerful strategies for the regioselective functionalization of polyhalogenated xanthones, allowing for the precise installation of amino and hydroxymethyl groups. nsf.gov For instance, a 1,3-dibromo-2,8-dimethoxyxanthone intermediate was used in a regioselective Buchwald-Hartwig amination to install an anilino group at the C-1 position. nsf.gov

Electrophilic substitution at an oxygen atom, such as in a hydroxyl group, is also a common modification, leading to the formation of ethers and esters. libretexts.org

Design and Synthesis of Novel Xanthone Analogues Based on this compound Scaffold

The this compound scaffold serves as a "privileged structure" for the design and synthesis of novel analogues with tailored properties. semanticscholar.orgresearchgate.net Synthetic efforts focus on modifying the core through various chemical transformations to create libraries of compounds for biological screening.

One common strategy involves a two-step methodology starting with a Friedel-Crafts acylation, followed by an intramolecular nucleophilic aromatic substitution to construct the xanthone core. mdpi.com This approach has been used to build analogues with different substitution patterns. mdpi.com Once the core is formed, further derivatization can be performed. For example, a 3,4-dimethoxy-1-methylxanthone can be used as a precursor for a range of aminated xanthones. mdpi.com A library of 24 synthetic xanthones featuring diverse substituents at the C-1 position—including methyl, halogenated alkyl, hydroxymethyl, aldehyde, and various aminated alkyl groups—has been successfully synthesized and studied. nih.gov

These synthetic strategies allow for the exploration of structure-activity relationships. For instance, studies have shown that introducing aminoalkoxy groups can enhance biological activity, whereas bromoalkoxy groups may not provide similar improvements. mdpi.com By systematically altering the substituents on the xanthone scaffold, researchers can optimize compounds for specific targets. semanticscholar.org

Chemoenzymatic Synthesis and Biotransformation of this compound Precursors

The biosynthesis of the core xanthone structure in nature provides a blueprint for chemoenzymatic and biotransformation approaches. In plants, xanthone biosynthesis generally originates from the shikimate pathway. nih.govresearchgate.net This pathway produces benzophenone intermediates, specifically 2,3′,4,6-tetrahydroxybenzophenone, which are the key precursors for xanthone synthesis. nih.govresearchgate.netresearchgate.net

The crucial step in forming the tricyclic xanthone skeleton is a regioselective intramolecular oxidative coupling of the benzophenone precursor. nih.govresearchgate.net This cyclization is catalyzed by bifunctional cytochrome P450 (CYP) enzymes. tu-braunschweig.de These enzymes first catalyze a 3'-hydroxylation of the benzophenone and then direct an alternative regioselective ring closure to form one of two isomeric xanthone cores: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. researchgate.nettu-braunschweig.de These two compounds are the fundamental precursors for the vast majority of plant-derived xanthones. nih.govresearchgate.net

Further structural diversity is achieved through subsequent enzymatic modifications of these core structures, including prenylation reactions catalyzed by membrane-bound prenyltransferases. tu-braunschweig.de Biotransformation studies using cell cultures have also shown that simple xanthones can be converted into other derivatives. For example, α-mangostin has been shown to be metabolized into other xanthones like garcinone C and garcinone D in various cell line cultures. mdpi.com These natural enzymatic processes offer a powerful toolkit for the synthesis of complex xanthone precursors and their derivatives, potentially providing more sustainable and selective synthetic routes compared to purely chemical methods.

Structure Activity Relationship Sar and Computational Studies of 1,3 Dimethoxy 5,8 Dihydroxyxanthone Analogues

Elucidation of Key Pharmacophores and Structural Requirements for Biological Potency

The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone core, is the fundamental structure for this class of compounds. mdpi.com Biological activity is highly dependent on the substitution patterns on this core. A critical pharmacophoric feature for many bioactive xanthones is the presence of a hydroxyl group at the C-1 position. This hydroxyl group can form a stable intramolecular hydrogen bond with the carbonyl group at C-9, which contributes to the planarity and stability of the molecule. nih.gov

Oxygen-containing substituents like hydroxyl and methoxy (B1213986) groups are common, and their placement is crucial for activity. nih.govmdpi.com For instance, trioxygenated and tetraoxygenated xanthone skeletons have been noted for their antimicrobial activities. nih.gov The presence of prenyl groups is also a pivotal feature for enhancing the biological effects of xanthones, particularly their anticancer activity. mdpi.com These isoprenyl side chains increase the structural diversity and lipophilicity of the molecules, which can improve their interaction with biological targets like cell membranes. nih.govmdpi.com

Influence of Hydroxyl and Methoxy Substitution Patterns on Activity

The specific arrangement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the xanthone nucleus profoundly modulates biological activity. The substitution of a hydroxyl group with a methoxy group can alter a compound's lipophilicity and its ability to act as a hydrogen bond donor or acceptor, thereby influencing its interaction with target proteins. nih.gov

In some cases, methylation of hydroxyl groups to methoxy groups increases lipophilicity, which may enhance the compound's ability to cross cell membranes and interact with intracellular targets. nih.gov For example, replacing the hydroxyl group at C-5 with a methoxy group has been observed to improve antibacterial activity in certain xanthones. nih.gov Conversely, for some biological activities, the presence of free hydroxyl groups is essential. It has been noted that substituting hydroxyl groups with methoxyl groups can lead to a decrease in antifungal activity. up.pt

The vasorelaxant effects of xanthones also demonstrate the distinct roles of these substituents. A study on 1,5-dihydroxy-2,3-dimethoxy-xanthone, a metabolite of 1-hydroxy-2,3,5-trimethoxy-xanthone, revealed that its mechanism of action was distinctly different from its parent compound, highlighting that subtle changes in the substitution pattern can lead to different biological pathways. nih.gov

Table 1: Influence of Hydroxyl and Methoxy Substitution on Xanthone Activity

| Compound/Substitution Pattern | Observed Effect | Reference |

| 1-Hydroxyxanthone | The C-1 hydroxyl group contributes to structural stability via hydrogen bonding with the C-9 carbonyl. | nih.gov |

| 1,5-dihydroxy-6,7-dimethoxyxanthone | Displayed antibacterial activity against S. epidermidis and Bacillus cereus. | nih.gov |

| 1,3,6-trihydroxy-7-methoxyxanthone | Showed activity against Salmonella Typhimurium. | nih.gov |

| C-5 Hydroxyl replaced by Methoxy | Resulted in improved antibacterial activity in some analogues. | nih.gov |

| Hydroxyl substituted by Methoxyl | Associated with a decrease in antifungal activity in certain xanthone derivatives. | up.pt |

Role of Alkyl, Prenyl, and Other Side Chains in Enhancing or Modulating Effects

The introduction of side chains, particularly prenyl groups, is a well-established strategy for augmenting the biological potency of xanthones. mdpi.com Prenyl substituents are considered a key functional group for the anticancer activity of many xanthone derivatives. mdpi.com The addition of a prenyl group to 1-hydroxyxanthone, for instance, was shown to dramatically increase its anticancer activity against the MCF-7 cell line. mdpi.com These lipophilic side chains can enhance the molecule's affinity for biological membranes and specific protein targets. mdpi.com

Besides prenyl groups, other side chains also play a significant role. The addition of a 2-epoxypropyl group at the C-1 position of 1,3-dihydroxyxanthone was found to drastically improve its inhibitory activity against cancer cell lines. mdpi.com Glycosylation, the attachment of sugar moieties, is another modification that can boost biological activity, in part by improving bioavailability. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other classes of compounds, such as certain cannabinoid analogues, have shown that the length of an alkyl side chain is critical for optimal receptor affinity and potency. nih.gov This principle suggests that for xanthones as well, the size and nature of an alkyl side chain must be carefully optimized to ensure a productive interaction with the target. nih.gov

Table 2: Effect of Side Chains on the Biological Activity of Xanthone Analogues

| Xanthone Analogue | Side Chain | Biological Activity | Reference |

| 1-Hydroxyxanthone derivative | Prenyl group | Dramatically increased anticancer activity against MCF-7 cells. | mdpi.com |

| 1,3-Dihydroxyxanthone derivative | 2-Epoxypropyl group at C-1 | Drastically improved IC₅₀ values against MCF-7 and HeLa cells. | mdpi.com |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | Prenyl (3-methylbut-2-enyl) group | Exhibited moderate cytotoxic activity against KB and KBv200 cell lines. | mdpi.com |

| General Xanthone | Glycoside | Glycosylation can often boost activity to a certain amount. | nih.gov |

In Silico Docking and Molecular Dynamics Simulations with Identified Biological Targets

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between xanthone derivatives and their biological targets at an atomic level. nih.gov

Molecular docking predicts the preferred binding orientation of a ligand (e.g., a xanthone analogue) within the active site of a target protein. nih.gov This technique allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For instance, a virtual screening based on molecular docking was used to identify potential antibacterial agents by predicting their binding affinity to target enzymes. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose and can reveal conformational changes in the protein induced by the ligand. nih.govmdpi.com These simulations can help validate docking results and provide a more detailed understanding of the mechanism of action, such as how a ligand might stabilize an active or inactive state of a receptor or destabilize a protein-protein interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,3-Dimethoxy-5,8-dihydroxyxanthone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR study would aim to create a predictive model for a specific biological effect, such as anticancer or antimicrobial activity.

The process involves several steps. First, a dataset of xanthone analogues with experimentally determined activities is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.

Using statistical methods like partial least squares (PLS) regression, a mathematical equation is developed that correlates the descriptors with the observed biological activity. nih.gov The resulting model's statistical significance and predictive power are rigorously validated. nih.govnih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized xanthone derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Network Pharmacology and Systems Biology Approaches to Multi-Target Interactions

Chronic diseases often involve complex biological networks rather than a single target. Network pharmacology offers a systems-level perspective to understand the action of therapeutic compounds, moving beyond the "one drug, one target" paradigm. nih.gov This approach is particularly well-suited for natural products like xanthones, which may interact with multiple targets. nih.gov

A network pharmacology study of this compound would begin by identifying its potential protein targets using computational predictions and experimental data. These targets are then mapped onto protein-protein interaction (PPI) and pathway databases to construct a "compound-target-disease" network. nih.gov

Analysis of this network can reveal the key biological pathways and molecular hubs that the compound modulates. This provides a holistic view of its mechanism of action, explaining how it achieves its therapeutic effect through synergistic interactions with multiple components of the cellular machinery. This approach can also help in identifying potential new applications for the compound and understanding its polypharmacological profile. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1,3 Dimethoxy 5,8 Dihydroxyxanthone

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are fundamental in the separation, purification, and analytical assessment of 1,3-Dimethoxy-5,8-dihydroxyxanthone. The choice of technique depends on the objective, ranging from preparative-scale isolation to high-resolution purity analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-HPLC (UHPLC), are indispensable tools for the analysis of xanthones. These techniques offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative assessment. For this compound, reversed-phase HPLC is typically employed.

A common setup involves a C18 stationary phase column with a gradient elution mobile phase, often consisting of acidified water and a polar organic solvent like methanol (B129727) or acetonitrile. The acidic modifier (e.g., formic acid or acetic acid) helps to sharpen peaks by suppressing the ionization of the phenolic hydroxyl groups. Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, leveraging the strong UV absorbance of the xanthone (B1684191) chromophore, typically with monitoring at wavelengths around 254 nm, 280 nm, and 350 nm. mdpi.com The retention time under specific conditions serves as a key identifier, while the peak area allows for quantification. UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution, which is particularly useful for separating closely related isomers in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov However, due to the low volatility and thermal lability of polyphenolic compounds like this compound, direct GC-MS analysis is generally not feasible. The presence of two free hydroxyl groups significantly increases its polarity and boiling point.

To make the compound amenable to GC analysis, a derivatization step is required. This process involves converting the polar hydroxyl groups into less polar, more volatile ethers or esters. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting derivatized xanthone is more volatile and can be analyzed by GC-MS, where it is separated based on its boiling point and polarity on a capillary column. nih.gov The mass spectrometer then provides a fragmentation pattern that can aid in structural confirmation. sfasu.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of extraction and purification processes, such as column chromatography, and for screening plant extracts for the presence of xanthones.

A typical TLC analysis uses a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar organic solvents as the mobile phase (eluent). For xanthones, solvent systems like hexane-ethyl acetate (B1210297) or chloroform-methanol are common. After developing the plate, the separated compounds appear as spots. Visualization of these spots is achieved under UV light (typically at 254 nm or 366 nm), where the conjugated system of the xanthone will absorb UV light and appear as a dark spot on a fluorescent background. youtube.comlibretexts.org Further visualization can be achieved using chemical stains. For a phenolic compound like this xanthone, spraying the plate with a ferric chloride solution can produce a distinct color, or exposure to iodine vapor can result in brownish spots. youtube.comlibretexts.org The retention factor (Rf) value is a characteristic property for a given compound, solvent system, and stationary phase.

For the preparative-scale isolation and purification of this compound from natural sources, liquid-liquid partition chromatography techniques like Countercurrent Chromatography (CCC) are highly effective. acs.org CCC avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of sensitive compounds. springernature.com The separation is based on the differential partitioning of the compound between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase). nih.gov The selection of a suitable biphasic solvent system, such as a hexane-ethyl acetate-methanol-water system, is critical for achieving successful separation. nih.gov CCC is valued for its high sample recovery and its ability to handle large quantities of crude extract, making it an ideal technique for obtaining pure compounds for further study. researchgate.net

Flash chromatography, a modification of traditional column chromatography that uses pressure to increase the solvent flow rate, is also frequently used for the rapid purification of xanthones. It offers a faster and more efficient separation compared to gravity-fed column chromatography.

Spectroscopic Methods for Definitive Structural Elucidation

While chromatography can purify and tentatively identify this compound, spectroscopic methods are required for its definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assemble the structure of this compound.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons. The two aromatic protons on the A-ring (H-2 and H-4) would appear as doublets due to coupling with each other, while the two protons on the C-ring (H-6 and H-7) would also appear as doublets. The two methoxy groups at positions 1 and 3 would each give rise to a sharp singlet, as would the two hydroxyl protons at positions 5 and 8.

¹³C NMR Spectroscopy provides information about the number and types of carbon atoms in the molecule. The spectrum for this compound would display 15 distinct carbon signals, corresponding to the xanthone's C15 skeleton. biosynth.com These signals can be assigned to the carbonyl carbon (C-9), aromatic carbons bonded to oxygen, aromatic carbons bonded to hydrogen, quaternary aromatic carbons, and the two methoxy carbons. The chemical shift of a carbon atom is highly dependent on its electronic environment. libretexts.orgoregonstate.edu For instance, the carbonyl carbon is typically found far downfield (around 180 ppm), while the methoxy carbons appear upfield (around 55-60 ppm). nih.gov

2D NMR Spectroscopy reveals correlations between nuclei and is essential for piecing together the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For this molecule, COSY would show correlations between the H-2 and H-4 protons, and between the H-6 and H-7 protons, confirming their positions on their respective aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This experiment allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2, C-4, C-6, C-7, and the methoxy carbons).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two or three bonds. emerypharma.com This technique connects the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the methoxy protons to the C-1 and C-3 carbons, respectively.

Correlations from the hydroxyl protons to adjacent carbons, confirming the positions of the OH groups at C-5 and C-8.

Correlations from aromatic protons (e.g., H-4) to carbons in the central ring (e.g., C-9 and C-4a), linking the A-ring to the xanthone core.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are bonded. This can be useful for confirming the spatial arrangement of substituents, such as the proximity of the methoxy protons at C-1 to the aromatic proton at C-2.

The collective data from these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive proof of the structure of this compound.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Data are predictive and based on typical values for similar xanthone structures. Actual values may vary depending on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 6.3 - 6.5 | d |

| H-4 | 6.5 - 6.7 | d |

| H-6 | 6.8 - 7.0 | d |

| H-7 | 7.2 - 7.4 | d |

| 1-OCH₃ | 3.8 - 4.0 | s |

| 3-OCH₃ | 3.8 - 4.0 | s |

| 5-OH | 12.0 - 13.0 | s (br) |

| 8-OH | 9.0 - 10.0 | s (br) |

d = doublet, s = singlet, br = broad

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Data are predictive and based on typical values for similar xanthone structures. Actual values may vary depending on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 160 - 164 |

| C-2 | 92 - 96 |

| C-3 | 164 - 168 |

| C-4 | 96 - 100 |

| C-4a | 155 - 158 |

| C-5 | 148 - 152 |

| C-5a | 108 - 112 |

| C-6 | 120 - 124 |

| C-7 | 115 - 119 |

| C-8 | 144 - 148 |

| C-8a | 105 - 109 |

| C-9 | 180 - 185 |

| C-9a | 102 - 106 |

| 1-OCH₃ | 55 - 58 |

| 3-OCH₃ | 55 - 58 |

Mass Spectrometry (MS): ESI-MS, HRMS, LC-MS/MS

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. For this compound (C₁₅H₁₂O₆, Molecular Weight: 288.25 g/mol ), techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be instrumental in its characterization. biosynth.com

ESI-MS is a soft ionization technique that would likely show a prominent protonated molecule [M+H]⁺ at m/z 289.26 or a deprotonated molecule [M-H]⁻ at m/z 287.24. HRMS would provide the high-accuracy mass measurement of these ions, confirming the elemental composition. LC-MS/MS involves the separation of the compound by liquid chromatography followed by mass spectrometric analysis of the parent ion and its fragments. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the compound's structure, such as the loss of methyl groups (-CH₃) or carbon monoxide (-CO) typical for xanthone skeletons.

Despite the theoretical utility of these techniques, a comprehensive search of scientific literature did not yield specific experimental ESI-MS, HRMS, or LC-MS/MS data, including fragmentation patterns, for this compound.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Fragmentation Data |

| ESI-MS | Data not available | Data not available | Data not available |

| HRMS | Data not available | Data not available | Data not available |

| LC-MS/MS | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like the xanthone core. The UV-Vis spectrum of a xanthone derivative typically shows several absorption bands corresponding to these transitions. The substitution pattern on the xanthone nucleus significantly influences the position and intensity of these absorption maxima (λmax).

For this compound, the presence of chromophoric groups (the xanthone carbonyl and aromatic rings) and auxochromic groups (hydroxyl and methoxy substituents) would result in a characteristic UV-Vis spectrum. However, a review of the available literature did not provide specific experimental UV-Vis absorption maxima for this compound. In a study on other xanthone derivatives, characteristic absorption bands were observed that confirmed a highly conjugated system. utar.edu.my

Table 2: UV-Vis Spectroscopic Data for this compound

| Solvent | Absorption Maxima (λmax) in nm |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Key expected absorptions would include:

A broad O-H stretching band for the hydroxyl groups, likely in the region of 3200-3600 cm⁻¹.

C-H stretching bands for the aromatic rings and methoxy groups around 2850-3100 cm⁻¹.

A strong C=O stretching band for the xanthone carbonyl group, typically observed around 1650 cm⁻¹.

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

C-O stretching bands for the ether (methoxy) and phenol (B47542) groups, typically in the 1000-1300 cm⁻¹ range.

While these are the expected characteristic peaks, a search of scientific databases and literature did not reveal an experimental IR spectrum or a list of specific absorption bands for this compound. A study on the synthesis of other 1,3-dihydroxyxanthone derivatives did utilize IR spectroscopy for characterization, but did not provide specific data for the title compound. utar.edu.my

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 |

| C-H (aromatic/aliphatic) | 2850-3100 |

| C=O (carbonyl) | ~1650 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether/phenol) | 1000-1300 |

| Note: This table represents predicted values based on general spectroscopic principles. Experimental data is not available. |

Crystallography and X-ray Diffraction Analysis of this compound and its Analogues

Despite its importance for unambiguous structure determination, no published crystallographic data or X-ray diffraction analysis for this compound could be located in the searched scientific literature and crystallographic databases. Structural analyses of other xanthone derivatives have been reported, confirming their molecular structures. redalyc.org

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Note: No crystallographic data has been published for this compound. |

Hyphenated Techniques for Comprehensive Profile (e.g., LC-NMR, LC-DAD-MS)

Hyphenated techniques that couple the separation power of liquid chromatography (LC) with information-rich spectroscopic detectors are essential for the comprehensive analysis of complex mixtures and the definitive identification of natural products.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. It is a powerful tool for the structural elucidation of unknown compounds in a mixture without the need for prior isolation.

LC-DAD-MS (Liquid Chromatography-Diode Array Detection-Mass Spectrometry): This is a widely used hyphenated technique that provides three layers of data for each separated component: the retention time from LC, the UV-Vis spectrum from the DAD, and the mass-to-charge ratio and fragmentation data from the MS. This combination is highly effective for the identification and quantification of known compounds and the tentative identification of new ones in complex matrices.

While these techniques are routinely applied to the analysis of xanthones from natural sources, a specific application or detailed analytical profile of this compound using LC-NMR or LC-DAD-MS was not found in the reviewed literature.

Future Research Directions and Unaddressed Challenges for 1,3 Dimethoxy 5,8 Dihydroxyxanthone

Exploration of Novel Biological Activities and Mechanistic Pathways

The xanthone (B1684191) scaffold is a well-established pharmacophore, with various derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects. frontiersin.orgsnv63.ru However, the specific biological profile of 1,3-Dimethoxy-5,8-dihydroxyxanthone is not well-documented. A significant future research direction is the systematic screening of this compound for novel biological activities. For instance, a related compound, 1,5-dihydroxy-2,3-dimethoxy-xanthone, has demonstrated vasorelaxant effects by modulating potassium and calcium channels. nih.gov This suggests that this compound could also possess cardiovascular activities, a hypothesis that warrants experimental validation.

Beyond identifying new activities, elucidating the underlying mechanistic pathways is crucial. For any observed biological effect, in-depth studies will be necessary to identify the molecular targets and signaling cascades involved. This will provide a deeper understanding of its mode of action and pave the way for its potential development as a therapeutic agent.

Development of Advanced Synthetic Strategies for Scalable Production in Research

A major bottleneck in the comprehensive study of many natural products is their limited availability from natural sources. To facilitate extensive biological evaluation, the development of efficient and scalable synthetic routes for this compound is a critical challenge that needs to be addressed. While general methods for xanthone synthesis exist, such as the condensation of salicylic (B10762653) acid derivatives with phenols, these may not be optimal for this specific substitution pattern. nih.gov

Future research should focus on developing advanced synthetic strategies that are not only high-yielding but also economically viable and environmentally friendly. This could involve the exploration of novel catalytic systems, such as palladium-based catalysts, or the application of green chemistry principles to minimize waste and energy consumption. An efficient and scalable synthesis will be instrumental in providing sufficient quantities of the compound for in-depth biological studies and the generation of derivatives.

Innovative Derivatization for Enhanced Potency and Selectivity in Research Models

Chemical derivatization is a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. The presence of two hydroxyl and two methoxy (B1213986) groups on the xanthone core of this compound offers multiple sites for chemical modification. Future research should explore the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR).

For example, studies on other xanthones, such as α-mangostin, have shown that modification of the hydroxyl groups can significantly impact their antimicrobial activity and selectivity. acs.org Similarly, the derivatization of 1,3-dihydroxyxanthone has been explored to develop potent cholinesterase inhibitors. nih.gov By systematically modifying the hydroxyl and methoxy groups, it may be possible to develop analogs of this compound with improved biological activity and a more favorable profile for further investigation in research models.

Application of Omics Technologies (Proteomics, Metabolomics) to Unravel Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, the application of "omics" technologies such as proteomics and metabolomics represents a promising avenue of research. These powerful tools can provide a global snapshot of the changes in protein expression and metabolite levels in cells or organisms upon treatment with the compound.

Proteomic studies can help identify the direct protein targets of the compound and unravel the signaling pathways it modulates. Metabolomic analysis, on the other hand, can reveal alterations in metabolic pathways, providing insights into the compound's broader physiological effects. Although no specific omics studies have been reported for this compound, the application of these technologies will be invaluable in elucidating its mechanism of action and identifying potential biomarkers of its activity.

Comparative Studies with Other Xanthone Chemotypes

The xanthone family is vast, with a wide range of substitution patterns leading to diverse biological activities. To understand the specific contribution of the 1,3-dimethoxy-5,8-dihydroxy substitution pattern, comparative studies with other xanthone chemotypes are essential.

Future research should involve head-to-head comparisons of this compound with other well-characterized xanthones, such as those with different numbers and positions of hydroxyl and methoxy groups. For example, comparing its activity profile with that of a regioisomer, 1,6-dihydroxy-3,5-dimethoxyxanthone, could reveal the importance of the substituent positions for a particular biological effect. nih.govzfin.orgebi.ac.uk Such studies will be crucial for understanding the structure-activity relationships within the xanthone class and for the rational design of new, more potent analogs.

Addressing Knowledge Gaps in Biosynthesis and Ecological Roles

While this compound has been identified in certain plant species, its biosynthetic pathway and ecological role remain largely unknown. The biosynthesis of xanthones in plants is a complex process, and identifying the specific enzymes and genes involved in the formation of this particular compound is a significant challenge.

Future research in this area could focus on identifying the plant species that produce this compound in significant amounts and then using transcriptomic and metabolomic approaches to identify the genes and enzymes involved in its biosynthesis. Understanding its biosynthesis could open up possibilities for its production in microbial systems through synthetic biology approaches. Furthermore, investigating its ecological role, for instance, as a defense compound against herbivores or pathogens, would provide valuable insights into its natural function.

Integration of Artificial Intelligence and Machine Learning in Xanthone Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mdpi.com These powerful computational tools can be applied to various aspects of xanthone research, from predicting biological activities to designing novel derivatives.

In the context of this compound, AI and ML algorithms could be used to:

Predict a broader range of potential biological activities based on its chemical structure.

Design novel derivatives with enhanced potency and selectivity by exploring a vast virtual chemical space. researchgate.net

Analyze large datasets from omics studies to identify key molecular targets and pathways.

Predict optimal synthetic routes for the scalable production of the compound and its analogs.

By leveraging the power of AI and ML, researchers can accelerate the pace of discovery and gain deeper insights into the therapeutic potential of this compound.

Q & A

Q. What are the standard synthetic routes for 1,3-Dimethoxy-5,8-dihydroxyxanthone?

A common method involves condensation of salicylic acid derivatives with substituted benzene precursors. For example, Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization of 1,3,5-trimethoxybenzene and salicylic acid at 80°C under inert conditions, yielding xanthones. Purification via silica gel chromatography with hexanes/EtOAc gradients is typical .

Q. How is the compound structurally characterized?

Structural confirmation relies on high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, and 2D techniques). For instance, ¹H NMR (500 MHz, DMSO-d6) resolves hydroxyl and methoxy protons, while ¹³C NMR identifies carbonyl (C=O) and aromatic carbons. HRMS provides exact mass matching the molecular formula (e.g., C₁₅H₁₄O₆) .

Q. What are the natural sources of this xanthone?

While direct evidence is limited, structurally similar xanthones (e.g., 1,7-dihydroxy-3,8-dimethoxyxanthone) are isolated from Swertia species. These are often extracted via solvent partitioning (e.g., CHCl₃/MeOH) and purified via column chromatography .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

Low yields may arise from incomplete cyclization or side reactions. Strategies include:

Q. How to resolve contradictory bioactivity data across studies?

Discrepancies in bioactivity (e.g., NO inhibition vs. cytotoxicity) may stem from:

Q. What structure-activity relationships (SARs) govern its bioactivity?

Key SAR insights include:

- Methoxy positioning: 1,3-Dimethoxy groups enhance lipophilicity, improving membrane permeability .

- Hydroxyl groups: 5,8-Dihydroxy moieties are critical for radical scavenging and anti-inflammatory activity .

- Substitution patterns: Trimethoxy analogs show reduced activity compared to dihydroxy-dimethoxy derivatives .

Methodological Considerations

- Solubility Optimization: Use DMSO for stock solutions (10 mM) and dilute in assay buffers (e.g., PBS) to avoid precipitation .

- Chromatographic Purity: Employ reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to verify >95% purity .

- Data Reproducibility: Include internal controls (e.g., silybin for hepatoprotective assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.